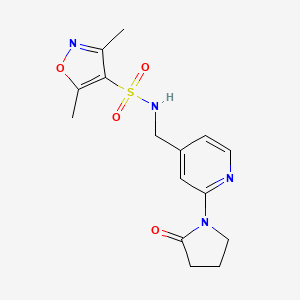![molecular formula C8H13ClN2O3 B2656272 1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl CAS No. 1629740-54-0](/img/structure/B2656272.png)
1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl is a synthetic compound belonging to the maleimide family. It is widely used in scientific research due to its ability to selectively modify thiol groups in proteins and peptides. The compound has a molecular formula of C10H18ClN2O4 and a molecular weight of 265.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl can be synthesized from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate . The reaction involves the use of specific reagents and conditions to achieve the desired product. The detailed synthetic route includes the following steps:
- Protection of the amino group.
- Introduction of the maleimide moiety.
- Deprotection of the amino group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Large-scale protection and deprotection steps.
- Use of industrial-grade reagents and solvents.
- Implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Addition Reactions: The maleimide moiety can undergo addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Addition Reactions: Reagents such as thiols and amines are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted maleimide derivatives.
Addition Reactions: Products include adducts formed with nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Scientific Research Applications
1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for modifying thiol groups in proteins and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl involves the selective modification of thiol groups in proteins and peptides. The maleimide moiety reacts with thiol groups to form stable thioether bonds, thereby altering the structure and function of the target molecules. This modification can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl is unique due to its specific structure, which allows for selective modification of thiol groups. This selectivity makes it a valuable tool in various scientific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[2-(2-aminoethoxy)ethyl]pyrrole-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-2H,3-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVJYGXSVAUZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629740-54-0 |
Source


|
| Record name | 1-[2-(2-aminoethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
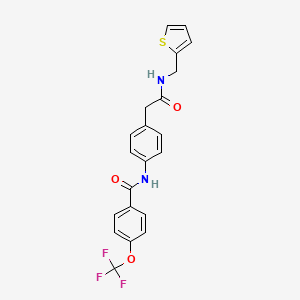
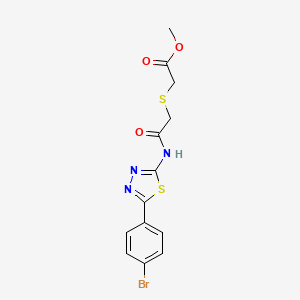
![2-CHLORO-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2656194.png)
![methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B2656195.png)
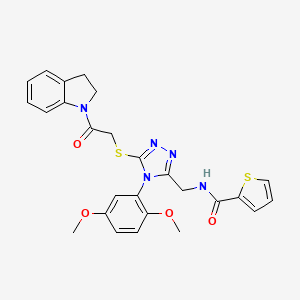

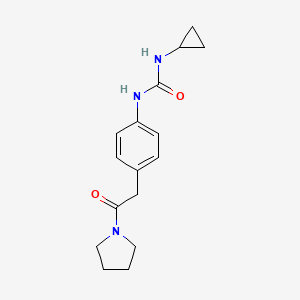


![3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2656206.png)
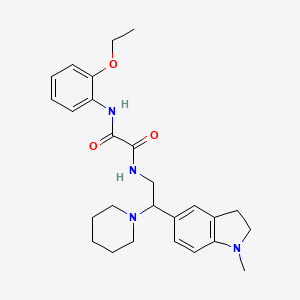
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2656208.png)
![4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole](/img/structure/B2656209.png)
